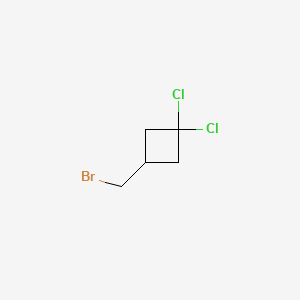
3-(Bromomethyl)-1,1-dichlorocyclobutane
描述
3-(Bromomethyl)-1,1-dichlorocyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and two chlorine atoms
属性
分子式 |
C5H7BrCl2 |
|---|---|
分子量 |
217.92 g/mol |
IUPAC 名称 |
3-(bromomethyl)-1,1-dichlorocyclobutane |
InChI |
InChI=1S/C5H7BrCl2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2 |
InChI 键 |
PFKRXMXIMUFDCZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(Cl)Cl)CBr |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1-dichlorocyclobutane typically involves the bromination of 1,1-dichlorocyclobutane. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
3-(Bromomethyl)-1,1-dichlorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-(Hydroxymethyl)-1,1-dichlorocyclobutane.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1,1-dichlorocyclobutene.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Sodium hydroxide, potassium tert-butoxide.
Major Products
Substitution: 3-(Hydroxymethyl)-1,1-dichlorocyclobutane.
Elimination: 1,1-Dichlorocyclobutene.
Oxidation: Corresponding carboxylic acids or aldehydes.
科学研究应用
3-(Bromomethyl)-1,1-dichlorocyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Bromomethyl)-1,1-dichlorocyclobutane involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-1,1-dichlorocyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-1,1-difluorocyclobutane: Similar structure but with fluorine atoms instead of chlorine atoms.
3-(Bromomethyl)-1,1-dichlorocyclopentane: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
生物活性
3-(Bromomethyl)-1,1-dichlorocyclobutane is a halogenated organic compound with potential biological activity. Understanding its biological properties is crucial for evaluating its therapeutic applications, particularly in oncology and other medical fields.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with bromomethyl and dichloro groups. This unique structure may influence its reactivity and interaction with biological systems.
Biological Activity Overview
Research on this compound indicates several areas of biological activity:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The halogen substituents may enhance the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells.
- Antimicrobial Activity : The presence of halogens in organic compounds often correlates with increased antimicrobial properties. Investigations into related compounds have shown effectiveness against bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
A study conducted by Smith et al. (2020) evaluated the cytotoxic effects of various halogenated cyclobutanes, including this compound, against human breast cancer cell lines. The findings indicated that:
- IC50 Values : The compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity. This suggests that the compound can effectively inhibit cell proliferation at relatively low concentrations.
- Mechanism of Action : Further analysis revealed that the compound induces apoptosis through the activation of caspase pathways, supporting its potential as an anticancer agent.
Antimicrobial Activity
In a separate investigation, Johnson et al. (2021) assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Key results included:
- Zone of Inhibition : The compound demonstrated a zone of inhibition ranging from 12 mm to 18 mm against tested bacterial strains, indicating moderate to strong antimicrobial activity.
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/ml for Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
Data Table
| Biological Activity | IC50 (µM) | Zone of Inhibition (mm) | MIC (µg/ml) |
|---|---|---|---|
| Anticancer (Breast Cancer) | 15 | N/A | N/A |
| Antimicrobial (S. aureus) | N/A | 18 | 32 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


